molecular formula C15H17ClN2O3 B13772875 Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride CAS No. 66941-42-2

Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride

Cat. No.: B13772875
CAS No.: 66941-42-2
M. Wt: 308.76 g/mol
InChI Key: QXWOSXXRWXDETA-UHFFFAOYSA-N
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Description

Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C15H17N2O3Cl. It is known for its antimicrobial properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride typically involves the alkylation of dimethyl(3-hydroxyphenyl)amine with p-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 25-50°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.

    Substitution: Thiols or amines in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Dimethyl(3-oxophenyl)(p-nitrobenzyl)ammonium chloride.

    Reduction: Dimethyl(3-hydroxyphenyl)(p-aminobenzyl)ammonium chloride.

    Substitution: Corresponding thiol or amine derivatives.

Scientific Research Applications

Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in studies involving antimicrobial activity due to its ability to disrupt microbial cell membranes.

    Medicine: Investigated for its potential use as an antiseptic and disinfectant in medical settings.

    Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial and household use.

Mechanism of Action

The antimicrobial activity of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with the metabolic processes of microbes, further enhancing its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.

    Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.

Uniqueness

Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is unique due to the presence of both hydroxyl and nitro functional groups, which provide additional reactivity and potential for derivatization. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

66941-42-2

Molecular Formula

C15H17ClN2O3

Molecular Weight

308.76 g/mol

IUPAC Name

(3-hydroxyphenyl)-dimethyl-[(4-nitrophenyl)methyl]azanium;chloride

InChI

InChI=1S/C15H16N2O3.ClH/c1-17(2,14-4-3-5-15(18)10-14)11-12-6-8-13(9-7-12)16(19)20;/h3-10H,11H2,1-2H3;1H

InChI Key

QXWOSXXRWXDETA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)O.[Cl-]

Origin of Product

United States

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